Cas no 2034365-53-0 (N-(5-methyl-1,3-thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide)

N-(5-methyl-1,3-thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-(5-methyl-1,3-thiazol-2-yl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide
- N-(5-methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
- N-(5-methyl-1,3-thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
-
- Inchi: 1S/C13H15N5OS/c1-9-7-14-13(20-9)17-12(19)10-6-11(16-8-15-10)18-4-2-3-5-18/h6-8H,2-5H2,1H3,(H,14,17,19)
- InChI Key: YAPJMBKNZVUYMC-UHFFFAOYSA-N
- SMILES: S1C(C([H])([H])[H])=C([H])N=C1N([H])C(C1=C([H])C(=NC([H])=N1)N1C([H])([H])C([H])([H])C([H])([H])C1([H])[H])=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 350
- XLogP3: 2.1
- Topological Polar Surface Area: 99.2
N-(5-methyl-1,3-thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6495-2053-10mg |
N-(5-methyl-1,3-thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide |
2034365-53-0 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6495-2053-15mg |
N-(5-methyl-1,3-thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide |
2034365-53-0 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6495-2053-20μmol |
N-(5-methyl-1,3-thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide |
2034365-53-0 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6495-2053-5μmol |
N-(5-methyl-1,3-thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide |
2034365-53-0 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6495-2053-4mg |
N-(5-methyl-1,3-thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide |
2034365-53-0 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6495-2053-20mg |
N-(5-methyl-1,3-thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide |
2034365-53-0 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6495-2053-5mg |
N-(5-methyl-1,3-thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide |
2034365-53-0 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6495-2053-10μmol |
N-(5-methyl-1,3-thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide |
2034365-53-0 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6495-2053-1mg |
N-(5-methyl-1,3-thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide |
2034365-53-0 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6495-2053-2μmol |
N-(5-methyl-1,3-thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide |
2034365-53-0 | 2μmol |
$85.5 | 2023-09-08 |
N-(5-methyl-1,3-thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide Related Literature
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
Additional information on N-(5-methyl-1,3-thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
Introduction to N-(5-methyl-1,3-thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide (CAS No. 2034365-53-0)
N-(5-methyl-1,3-thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2034365-53-0, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in the quest for novel therapeutic agents.
The molecular structure of this compound is intricately designed, featuring a pyrimidine core that is functionalized with both thiazole and pyrrolidine moieties. The presence of these heterocyclic rings imparts unique electronic and steric properties, which are crucial for its interaction with biological targets. Specifically, the 5-methyl-1,3-thiazol-2-yl group contributes to the compound's stability and reactivity, while the 6-(pyrrolidin-1-yl) substituent enhances its binding affinity to specific enzymes and receptors.
In recent years, there has been a surge in research focused on developing small molecule inhibitors that target kinases and other enzymes involved in cancer progression. N-(5-methyl-1,3-thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has emerged as a potential candidate in this area due to its ability to modulate the activity of several key kinases. Preliminary studies have demonstrated its efficacy in inhibiting the growth of various cancer cell lines, suggesting its potential as a lead compound for further development.
The compound's mechanism of action appears to involve interference with critical signaling pathways that are essential for tumor proliferation and survival. By binding to specific kinases, it can disrupt the downstream effects of these pathways, ultimately leading to the induction of apoptosis or growth arrest in cancer cells. This mode of action aligns well with current trends in oncology research, where targeted therapies are increasingly preferred over traditional chemotherapeutic agents due to their improved selectivity and reduced side effects.
One of the most compelling aspects of N-(5-methyl-1,3-thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is its synthetic accessibility. The molecular framework allows for facile modifications at various positions, enabling researchers to fine-tune its pharmacological properties. This flexibility is particularly valuable in drug discovery pipelines, where rapid iteration and optimization are often necessary to achieve desired biological outcomes.
Recent advances in computational chemistry have further accelerated the development process for this compound. Molecular docking studies have been instrumental in identifying optimal binding orientations and predicting potential interactions with biological targets. These computational approaches have not only validated experimental findings but also provided insights into structural modifications that could enhance potency and selectivity.
In addition to its anti-cancer potential, N-(5-methyl-1,3-thiazol-2-yl)-6-(pyrrolidin-1-y)lpyrimidine -4-carboxamide has shown promise in other therapeutic areas as well. For instance, it has demonstrated inhibitory activity against certain inflammatory pathways, making it a candidate for treating chronic inflammatory diseases. The dual functionality of this compound—its ability to modulate both kinase activity and inflammatory responses—makes it a versatile tool for addressing multiple disease mechanisms simultaneously.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Key steps include the formation of the pyrimidine core through condensation reactions followed by functionalization with the thiazole and pyrrolidine moieties. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce these functional groups efficiently.
Evaluation of N-(5-methyl -1,3-thiazol -2 -yl ) -6 -( pyrrol idin -1 - y l ) pyrimidine -4-carboxamide in preclinical models has provided valuable insights into its pharmacokinetic properties. Studies have indicated favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for determining its suitability for clinical translation. These findings have encouraged researchers to proceed with more extensive preclinical testing to further assess its safety and efficacy.
The growing body of evidence supporting the therapeutic potential of this compound has attracted significant interest from both academic researchers and pharmaceutical companies. Collaborative efforts between institutions have led to innovative approaches in drug design and development, leveraging cutting-edge technologies such as high-throughput screening and structure-based drug design.
As our understanding of disease mechanisms continues to evolve, compounds like N-(5-methyl -1 ,3-thiazol -2 - yl ) -6 -( py rrol idin -1 - y l ) pyrimidine -4-carboxamide will play an increasingly important role in therapeutic strategies. Their unique chemical properties and versatile biological activities make them valuable tools for addressing complex diseases that require multi-targeted interventions.
2034365-53-0 (N-(5-methyl-1,3-thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide) Related Products
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)




